molecular formula C22H29N5O B11492098 Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)-

Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)-

Cat. No.: B11492098
M. Wt: 379.5 g/mol
InChI Key: NEBXOFVWUUEICD-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound characterized by its unique structural features The adamantane moiety provides a rigid, three-dimensional framework, while the tetrazole ring introduces nitrogen-rich heterocyclic functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the tetrazole ring through cycloaddition reactions. The final step involves the coupling of the adamantane-tetrazole intermediate with a suitable acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can further streamline the production process, ensuring scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding amine derivatives.

    Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets and pathways. The adamantane moiety provides a rigid scaffold that can enhance binding affinity to specific receptors or enzymes. The tetrazole ring, being rich in nitrogen, can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE: shares similarities with other adamantane and tetrazole derivatives, such as:

Uniqueness

The uniqueness of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both adamantane and tetrazole moieties in a single molecule enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C22H29N5O/c1-2-19(22-11-15-8-16(12-22)10-17(9-15)13-22)23-20(28)14-27-25-21(24-26-27)18-6-4-3-5-7-18/h3-7,15-17,19H,2,8-14H2,1H3,(H,23,28)

InChI Key

NEBXOFVWUUEICD-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4N=C(N=N4)C5=CC=CC=C5

Origin of Product

United States

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